molecular formula C20H19N3O5 B2947696 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1206990-13-7

4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2947696
CAS No.: 1206990-13-7
M. Wt: 381.388
InChI Key: ZMVYBDLZJGMKOK-UHFFFAOYSA-N
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Description

4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzoxazinone core, and dimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Construction of the Benzoxazinone Core: The benzoxazinone core is formed through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, the oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
  • 3,4-Dimethoxyphenylacetic acid
  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

The uniqueness of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1206990-13-7) is a novel organic compound that integrates a benzoxazinone core with an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Structure

The molecular formula of the compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5}, with a molecular weight of approximately 381.388 g/mol. Its structure comprises a benzoxazinone framework attached to an oxadiazole ring and a dimethoxyphenyl substituent.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For example, compounds similar to the one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Mechanism of Action
5aMCF-715.63Induces apoptosis via p53 activation
5bU-937<2.78Modulates cell cycle arrest
Targeted CompoundMDA-MB-23110.38Inhibits HDAC activity

These results suggest that the compound may also induce apoptosis and inhibit cell proliferation in various cancer models, similar to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Research has shown that benzoxazinones possess anti-inflammatory properties. The incorporation of the oxadiazole ring may enhance these effects by modulating inflammatory pathways. Further studies are needed to elucidate the specific mechanisms involved.

Study on Oxadiazole Derivatives

A comprehensive study published by MDPI highlighted various oxadiazole derivatives' biological activities. It was found that certain derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics across multiple cancer cell lines .

Key Findings:

  • Cytotoxicity : Some derivatives showed IC50 values significantly lower than those of established drugs.
  • Mechanisms : Flow cytometry analyses indicated that these compounds could induce apoptosis through caspase activation and p53 pathway modulation.

Research on Benzoxazinones

Another relevant study focused on the biological evaluation of benzoxazinone derivatives, revealing their potential as anticancer agents due to their ability to inhibit tumor growth in vivo .

Notable Results:

  • In Vivo Efficacy : Compounds demonstrated significant tumor reduction in animal models.
  • Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses.

Properties

IUPAC Name

4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-7-8-15-14(9-12)23(18(24)11-27-15)10-17-21-20(22-28-17)13-5-4-6-16(25-2)19(13)26-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVYBDLZJGMKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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